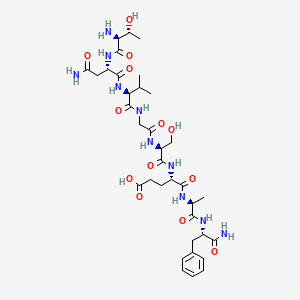

![molecular formula C12H18N4O2 B592197 叔丁基 2-氨基-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯 CAS No. 869198-95-8](/img/structure/B592197.png)

叔丁基 2-氨基-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯

描述

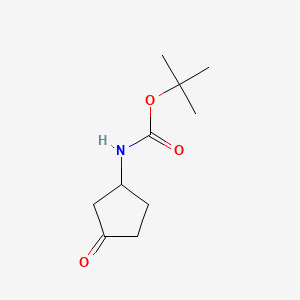

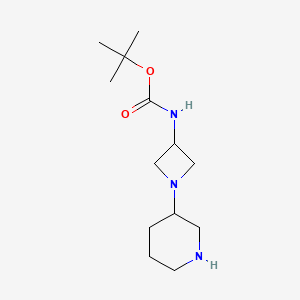

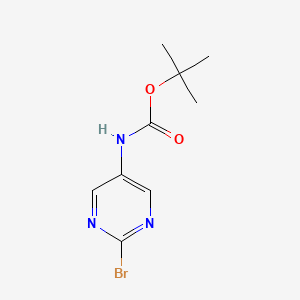

This compound is a type of aromatic heteropolycyclic compound containing a pyrrolo [2,3-d]pyrimidine ring system . It is one of the pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo [2,3-d]pyrimidine ring system . This structure is similar to nitrogen bases present in DNA and RNA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .科学研究应用

合成和表征

合成和结构分析

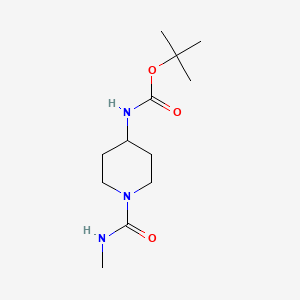

该化合物由叔丁基 4-氧代哌啶-1-羧酸酯、氰基乙酸乙酯和硫合成。然后与芳香醛偶联生成席夫碱化合物。使用 FTIR、1H 和 13C NMR 光谱方法对这些化合物进行表征。X 射线晶体学分析进一步阐明了它们的分子和晶体结构,揭示了某些衍生物中存在分子内氢键 (Çolak, Karayel, Buldurun, & Turan, 2021)。

分子结构研究

另一项研究也重点关注类似化合物的合成和表征,突出了分子内氢键在稳定这些化合物的分子和晶体结构中的作用。密度泛函理论 (DFT) 用于分析这些化合物中的分子内氢键,进一步有助于理解它们的分子性质 (Çolak 等,2021)。

化学反应性和相互作用

相互作用研究

已经对类似嘧啶衍生物与其他化合物(如甘氨酸酯)的相互作用进行了研究。这些研究旨在了解反应特征,具体取决于反应物的比例,并探索从这些相互作用中合成生物活性化合物的可能性 (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018)。

衍生物的合成

还对新型吡啶和噻吩嘧啶衍生物的合成进行了研究,其中包括形成类似于叔丁基 2-氨基-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯的化合物。这些研究有助于开发新的合成途径并了解这些化合物的反应性 (Bakhite, Al‐Sehemi, & Yamada, 2005)。

作用机制

Target of Action

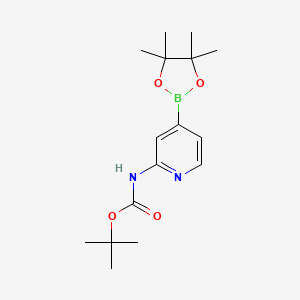

Tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, also known as 6-Boc-2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target a variety of enzymes and receptors, including tyrosine kinases . Tyrosine kinases play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and apoptosis .

Mode of Action

Pyridopyrimidines are generally known to inhibit their target enzymes, such as tyrosine kinases . They bind to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinases by pyridopyrimidines affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, can be disrupted . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The result of the action of pyridopyrimidines like 6-Boc-2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine is a disruption of cellular processes, such as cell growth and survival . By inhibiting tyrosine kinases, these compounds can induce apoptosis and reduce cell proliferation . This makes them potential candidates for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

未来方向

The pyrido[2,3-d]pyrimidines class of compounds, to which this compound belongs, has been the subject of increasing research due to their wide range of biological activity . They have shown promise in the treatment of various diseases, including mTOR-related and PI3K-related diseases . Future research may focus on further exploring the therapeutic potential of these compounds.

属性

IUPAC Name |

tert-butyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNLVGKPNUNOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651938 | |

| Record name | tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869198-95-8 | |

| Record name | tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)